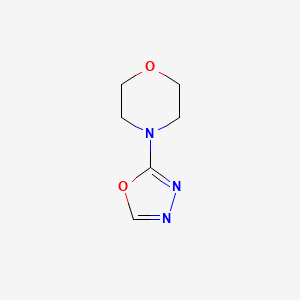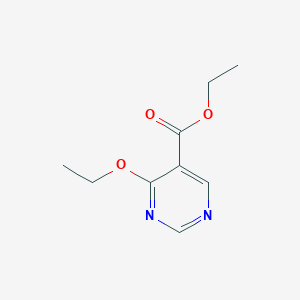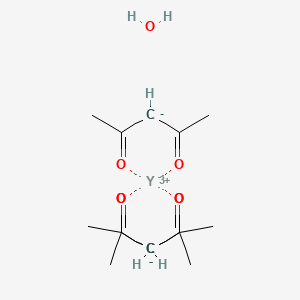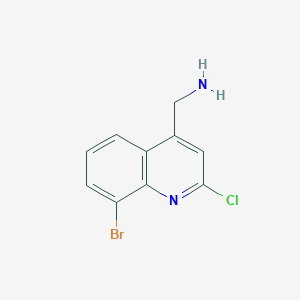
N-(3-Fluorophenethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H8FN3O It is a derivative of pyrazinecarboxamide, where a fluorophenethyl group is attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-fluorophenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher efficiency compared to conventional heating methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Fluorophenethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitubercular agent due to its structural similarity to pyrazinamide.
Biology: The compound’s derivatives have been studied for their antimicrobial and antifungal activities.
Materials Science: It can be used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
Mécanisme D'action
The mechanism of action of N-(3-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with fatty acid synthase I (FAS I), similar to the mechanism of pyrazinamide . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazinecarboxamide structure.
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides: These compounds have been studied for their antimicrobial and antiviral activities.
Pyraziflumid: A fungicide with a pyrazine-2-carboxamide group.
Uniqueness
N-(3-Fluorophenethyl)pyrazine-2-carboxamide is unique due to the presence of the fluorophenethyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets more effectively.
Propriétés
Formule moléculaire |
C13H12FN3O |
|---|---|
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
N-[2-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-11-3-1-2-10(8-11)4-5-17-13(18)12-9-15-6-7-16-12/h1-3,6-9H,4-5H2,(H,17,18) |
Clé InChI |
VSXJUDHMRIAMSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCNC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)








![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)

